molecular formula C22H34O2 B135620 Docosapentaenoic acid CAS No. 24880-45-3

Docosapentaenoic acid

Cat. No.: B135620
CAS No.: 24880-45-3
M. Wt: 330.5 g/mol
InChI Key: YUFFSWGQGVEMMI-JLNKQSITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 7-, 10-, 13-, 16- and 19-positions. It has a role as a human metabolite and an algal metabolite. It is a docosapentaenoic acid and an omega-3 fatty acid. It is a conjugate acid of a (7Z,10Z,13Z,16Z,19Z)-docosapentaenoate.
This compound is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.
Clupanodonic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and 5 double bonds, originating from the 3rd, 6th, 9th, 12th and 15th positions from the methyl end, with all double bonds in the cis- configuration.
This compound is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and exactly 5 double bonds. There are 3 recognized isomers of this compound, and double-bonds for this fatty acid can be originating from either the (3rd, 6th, 9th, 12th, and 15th), the (3rd, 7th, 10th, 14th, and 18th), or the (6th, 9th, 12th, 15th, and 18th) positions from the methyl end.

Scientific Research Applications

Omega-3 Fatty Acid Research

Docosapentaenoic acid (DPA) is an omega-3 fatty acid that has garnered attention in lipid research for its potential unique properties. It shares greater biological functionality with docosahexaenoic acid (DHA) than eicosapentaenoic acid (EPA). Despite low levels in tissue lipids relative to EPA and DHA, DPA-derived specialized pro-resolving mediators (SPMs) like resolvins, maresins, and protectins play a role in inflammation resolution and immune function regulation (Fard, Cameron-Smith, & Sinclair, 2020).

Anti-Inflammatory Effects

Studies highlight the anti-inflammatory effects of DPA. For instance, n-6 this compound-derived compounds, such as 17-HDPAn-6 and 10,17-HDPAn-6, demonstrated inflammation-dampening effects and potential treatment applications for inflammatory conditions like inflammatory bowel disease (Chiu et al., 2012).

Neurological and Cognitive Function

DPA's role in brain function is significant. For example, substitution of DPA for DHA in neural phospholipids showed a reduction in spatial task performance, indicating a specific structural requirement for DHA over DPA in brain function (Lim, Hoshiba, & Salem, 2005).

Bioconversion and Metabolic Implications

Research on DPA's bioconversion in human cell lines suggests its conversion to DHA in HepG2 cells and retro-conversion to eicosapentaenoic acid (EPA) in various cell lines. This indicates its role in fatty acid metabolism and potential implications in nutritional science (Tian, Romanazzi, Miyashita, & Hosokawa, 2016).

Cardiovascular Health

DPA has been associated with improved cardiovascular health markers, such as plasma lipid parameters and platelet aggregation, showcasing its potential in managing cardiovascular diseases (Drouin, Rioux, & Legrand, 2019).

Anti-Inflammatory Properties in Macrophages

Further emphasizing its anti-inflammatory properties, DPA has shown to downregulate mRNA expression of pro-inflammatory factors in LPS-activated murine macrophage-like RAW264.7 cells (Tian et al., 2017).

Purification and Application

Studies also focus on the purification of DPA for nutraceutical applications, enhancing its accessibility and potential health benefits in food and medical industries (Mu, Li, Jin, & Sun, 2020).

Pro-Resolving Mediators

DPA is a precursor to a variety of lipid mediators involved in resolving inflammation, indicating its therapeutic potential in inflammation-related conditions (Dalli, Colas, & Serhan, 2013).

Mechanism of Action

Target of Action

Docosapentaenoic acid (DPA) is a long-chain n-3 polyunsaturated fatty acid (PUFA) that primarily targets apolipoprotein B-containing lipoproteins . These lipoproteins play a crucial role in lipid metabolism and are associated with cardiovascular disease risk .

Mode of Action

DPA interacts with its targets by reducing the production of very-low-density lipoprotein (VLDL)-triglycerides in the liver . DPA also enhances chylomicron clearance, leading to a reduction in postprandial triglyceride levels .

Biochemical Pathways

DPA is an intermediary product in the n-3 synthesis pathway, between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) . It can be metabolized by lipoxygenase in platelets to form various hydroxy-DPAs . DPA is also involved in the production of several bioactive lipid mediators, including resolvins, protectins, and maresins .

Result of Action

The primary result of DPA’s action is a decrease in both fasting and postprandial serum triglyceride levels . This is achieved through the reduction of hepatic VLDL-triglyceride production and enhanced chylomicron clearance . DPA also has potential beneficial health effects, including anti-inflammatory actions, antiplatelet aggregation, and improved plasma lipid profile .

Action Environment

The action of DPA can be influenced by dietary intake, as DPA is part of our normal diet through fish and lean red meat . The ratio of omega-3 to omega-6 PUFAs in tissues, which can be influenced by diet, may also impact the anti-inflammatory and tissue-protective effects of DPA .

Safety and Hazards

Daily supplemental intakes of 5g of long-chain omega-3 fatty acids raise no safety concerns for adults, EFSA has concluded . At intake levels obtained from foods, n-3 LCPUFA has not been associated with adverse effects in healthy adults and children .

Future Directions

There is a critical need to investigate molecular competition between EPA and DHA in health and disease, which would ultimately impact dietary recommendations and precision nutrition trials . The production of DPA is rare in the human gut and appears to have a distinct effect on GI physiology .

Biochemical Analysis

Biochemical Properties

Docosapentaenoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an intermediate compound between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in the metabolic pathway of DHA in eukaryotes . Mammalian cells, including human cells, metabolize this compound to an array of products that are members of the specialized proresolving mediators class of PUFA metabolites .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that this compound is effective in inhibition of aggregation in platelets obtained from rabbit blood .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is an intermediate compound between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in the metabolic pathway of DHA in eukaryotes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the maximum biomass content and this compound yield were obtained in 10 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For instance, it is an intermediate compound between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in the metabolic pathway of DHA in eukaryotes .

Properties

IUPAC Name

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFFSWGQGVEMMI-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074758
Record name Clupanodonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Docosapentaenoic acid (22n-3)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24880-45-3
Record name Clupanodonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24880-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clupanodonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clupanodonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLUPANODONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3OZT14QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Docosapentaenoic acid (22n-3)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Docosapentaenoic acid
Reactant of Route 2
Docosapentaenoic acid
Reactant of Route 3
Docosapentaenoic acid
Reactant of Route 4
Docosapentaenoic acid
Reactant of Route 5
Docosapentaenoic acid
Reactant of Route 6
Docosapentaenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.